molecular formula C25H22F3N3O2 B3541600 N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE

N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE

Cat. No.: B3541600
M. Wt: 453.5 g/mol
InChI Key: OKCKMOSTCPUEMO-UHFFFAOYSA-N
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Description

N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE is an organic compound known for its significant role in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and reactivity. It is a white solid that is soluble in organic solvents like ethanol, ether, and dichloromethane.

Properties

IUPAC Name

N-[3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O2/c26-25(27,28)20-9-5-11-22(17-20)30-12-14-31(15-13-30)24(33)19-8-4-10-21(16-19)29-23(32)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCKMOSTCPUEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of Acid Chloride: The reaction begins with the conversion of benzoic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-(3-(trifluoromethyl)phenyl)piperazine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-3-trifluoromethylphenyl)methylacrylamide
  • 2-(Trifluoromethyl)benzamide

Uniqueness

N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE stands out due to its unique trifluoromethyl group, which imparts enhanced chemical stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE
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N-[3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]BENZAMIDE

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